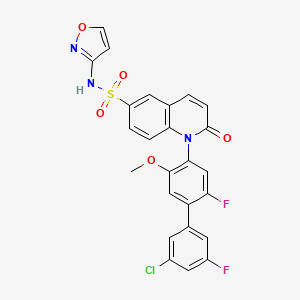

AMG8380

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(3-chloro-5-fluorophenyl)-5-fluoro-2-methoxyphenyl]-N-(1,2-oxazol-3-yl)-2-oxoquinoline-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16ClF2N3O5S/c1-35-23-12-19(15-8-16(26)11-17(27)9-15)20(28)13-22(23)31-21-4-3-18(10-14(21)2-5-25(31)32)37(33,34)30-24-6-7-36-29-24/h2-13H,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQNEKJQBGXFAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C2=CC(=CC(=C2)Cl)F)F)N3C4=C(C=CC3=O)C=C(C=C4)S(=O)(=O)NC5=NOC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16ClF2N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Core Technology of the AMG8833 Thermal Sensor: A Technical Guide

The Panasonic AMG8833 Grid-EYE sensor represents a significant advancement in infrared thermal detection, offering a compact and cost-effective solution for a wide range of applications, from smart home systems to industrial process control. At its core, the AMG8833 relies on a sophisticated integration of Micro-Electro-Mechanical Systems (MEMS) technology and a dedicated Application-Specific Integrated Circuit (ASIC) to deliver an 8x8 array of thermal measurements. This technical guide delves into the underlying principles, architecture, and performance characteristics of the AMG8833, tailored for researchers, scientists, and professionals in drug development who require a deep understanding of its foundational technology.

Fundamental Principle: The Seebeck Effect in MEMS Thermopiles

The AMG8833's ability to detect thermal energy hinges on the Seebeck effect, a thermoelectric phenomenon where a temperature difference between two dissimilar electrical conductors or semiconductors produces a voltage. Each of the 64 pixels in the AMG8833 sensor array is a miniature thermopile. A thermopile is essentially multiple thermocouples connected in series to amplify the voltage output, thus enhancing sensitivity to minute temperature variations.

In the context of the AMG8833, each thermopile pixel is a MEMS-based structure. Infrared radiation from an object in the sensor's field of view is focused onto the "hot" junctions of the thermopiles by a silicon lens. The "cold" junctions are maintained at a reference temperature, typically the ambient temperature of the sensor die. The temperature difference between the hot and cold junctions generates a voltage proportional to the intensity of the incident infrared radiation. This analog voltage is the raw signal that is then processed to determine the temperature of the object.

Core Components and Internal Architecture

The AMG8833 is a highly integrated module comprising two key components: the MEMS thermopile array and a signal processing ASIC.[1]

-

MEMS Thermopile Array: This is the heart of the sensor, consisting of a grid of 64 individual thermopile pixels arranged in an 8x8 matrix. The use of MEMS technology allows for the fabrication of these intricate structures on a silicon substrate with high precision and repeatability. While the specific semiconductor materials used in the AMG8833's thermopiles are proprietary to Panasonic, they are engineered to have a high Seebeck coefficient for maximum voltage generation per degree of temperature difference.

-

Application-Specific Integrated Circuit (ASIC): The ASIC is the brain of the sensor, responsible for processing the weak analog signals from the thermopile array and converting them into a digital format. The signal processing chain within the ASIC can be logically broken down into several stages:

-

Signal Amplification: The small voltages generated by the thermopiles are first amplified to a level suitable for analog-to-digital conversion.

-

Analog-to-Digital Conversion (ADC): The amplified analog signals from each of the 64 pixels are converted into digital values.

-

Temperature Calculation: A dedicated processing unit within the ASIC utilizes a sophisticated algorithm to convert the digital values into absolute temperature readings. This calculation takes into account the sensor's internal temperature (measured by an on-chip thermistor) and pre-calibrated parameters to compensate for ambient temperature variations and ensure accuracy. The output is a digital temperature value for each pixel.

-

The processed thermal data is then made available through an I2C digital interface, allowing for easy integration with microcontrollers and other digital systems.

Quantitative Performance Characteristics

The performance of the AMG8833 is characterized by several key parameters, which are summarized in the table below. This data has been compiled from various technical datasheets and application notes.

| Parameter | Value | Notes |

| Number of Pixels | 64 (8x8 array) | Each pixel is a MEMS thermopile. |

| Temperature Measurement Range | 0°C to 80°C | This is the range of object temperatures that can be accurately measured. |

| Accuracy | ±2.5°C | Represents the typical error in the temperature reading. |

| Temperature Resolution | 0.25°C | The smallest change in temperature that the sensor can detect. |

| Field of View (FoV) | 60° | The angular extent of the scene that the sensor can capture. |

| Frame Rate | 1 Hz or 10 Hz | The rate at which the sensor provides a new set of 64 temperature readings. |

| Noise Equivalent Temperature Difference (NETD) | 0.16°C (at 10Hz), 0.05°C (at 1Hz)[2] | A measure of the sensor's thermal sensitivity; the temperature difference that produces a signal equal to the sensor's noise level. |

| Operating Voltage | 3.3V / 5V | The required supply voltage for the sensor module. |

| Current Consumption | 4.5 mA (Normal Mode) | The typical current drawn by the sensor during operation. |

| Interface | I2C | The digital communication protocol used to retrieve data from the sensor. |

Experimental Protocols (Generalized)

While specific, detailed experimental protocols for the characterization of the AMG8833 are not publicly available from the manufacturer, the following sections describe the generalized methodologies used for testing key performance parameters of thermal sensors. These protocols are based on industry-standard practices.

Noise Equivalent Temperature Difference (NETD) Measurement

Objective: To quantify the thermal sensitivity of the sensor by measuring the temperature difference that is equivalent to the sensor's intrinsic noise level.

Methodology:

-

Setup: The sensor is placed in a temperature-controlled environment to ensure stable operating conditions. A high-emissivity, temperature-stabilized blackbody radiator is positioned in front of the sensor, completely filling its field of view.

-

Data Acquisition: With the blackbody set to a known, stable temperature, a series of consecutive frames of thermal data are captured from the sensor.

-

Analysis: For each pixel, the standard deviation of its temperature readings over the captured frames is calculated. This standard deviation represents the temporal noise of the pixel. The NETD is then typically expressed as the root mean square (RMS) of the standard deviations of all pixels, converted to temperature units (°C or mK).

Response Time Characterization

Objective: To determine the speed at which the sensor can respond to a change in the thermal scene.

Methodology:

-

Setup: The sensor is positioned to view a scene where a rapid change in temperature can be introduced. This can be achieved using a modulated infrared source (e.g., a chopper wheel alternating between a hot and a cold source) or a shutter that quickly exposes the sensor to a heat source.

-

Data Acquisition: The sensor's output is recorded at a high sampling rate as the thermal stimulus is applied.

-

Analysis: The response time is typically defined as the time it takes for the sensor's output to rise from 10% to 90% of its final value in response to a step change in incident radiation.

Spectral Range Measurement

Objective: To determine the range of infrared wavelengths to which the sensor is sensitive.

Methodology:

-

Setup: The sensor is placed in a dark, controlled environment. A calibrated, broadband infrared source is used to illuminate the sensor through a monochromator. The monochromator allows for the selection of narrow bands of infrared wavelengths.

-

Data Acquisition: The output of the sensor is recorded as the monochromator is swept through the desired range of infrared wavelengths.

-

Analysis: The sensor's output signal at each wavelength is plotted against the wavelength to generate a spectral response curve. The spectral range is typically defined as the wavelength interval where the sensor's response is above a certain percentage (e.g., 50%) of its peak response. The AMG8833 is designed to operate in the long-wave infrared (LWIR) range, which is typically around 8 to 15 micrometers.[3][4]

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

References

An In-depth Technical Guide to the AMG8833 Thermal Sensor Array for Researchers and Scientists

Core Principles and Specifications of a Versatile Infrared Array Sensor

The Panasonic AMG8833 is an 8x8 array of infrared thermal sensors, or thermopiles, that provides non-contact temperature measurement capabilities.[1][2][3] This guide delves into the fundamental working principles of the AMG8833, its detailed specifications, and potential applications within a research and development environment, particularly for scientists and drug development professionals.

Working Principle

The AMG8833 operates on the principle of detecting infrared radiation emitted by objects.[2] All objects with a temperature above absolute zero emit thermal energy in the form of infrared radiation. The sensor is comprised of a two-dimensional array of 64 thermopiles.[2] Each thermopile is a transducer that converts thermal energy into an electrical signal.

When infrared radiation from an object strikes a thermopile pixel, it creates a temperature difference between the "hot" junction (exposed to the radiation) and the "cold" junction (at a reference temperature). This temperature gradient generates a voltage proportional to the incident infrared energy, a phenomenon known as the Seebeck effect. The AMG8833's integrated circuitry then processes these analog voltage signals from each of the 64 pixels, converting them into digital temperature values. This data is then accessible via an I2C interface, allowing for the creation of a thermal map of the area in the sensor's field of view.

Quantitative Specifications

The following tables summarize the key quantitative specifications of the AMG8833 thermal sensor array, providing a clear reference for its operational characteristics.

Table 1: Performance Specifications

| Parameter | Value |

| Pixel Count | 64 (8x8 array) |

| Temperature Measurement Range | 0°C to 80°C (32°F to 176°F) |

| Accuracy | ±2.5°C (±4.5°F) |

| Temperature Resolution | 0.25°C |

| Frame Rate | 1 Hz to 10 Hz |

| Field of View (FOV) | 60° |

| Human Detection Distance | Up to 7 meters (approximately 23 feet) |

Table 2: Electrical and Communication Specifications

| Parameter | Value |

| Power Supply Voltage | 3.3V or 5V DC |

| Communication Interface | I2C |

| I2C Address | 0x69 (default), 0x68 (selectable) |

Experimental Protocols

While direct applications in wet lab drug discovery are not extensively documented for this specific sensor, its capabilities lend themselves to various non-contact temperature monitoring tasks within a laboratory setting. Below are detailed hypothetical protocols for plausible research applications.

Protocol 1: Non-Contact Monitoring of Small Animal Body Temperature for Pre-clinical Studies

This protocol outlines the use of the AMG8833 for monitoring the surface body temperature of small laboratory animals, which can be an indicator of their response to a therapeutic agent.

Methodology:

-

System Setup:

-

Mount the AMG8833 sensor approximately 30-50 cm above the animal's enclosure, ensuring an unobstructed view of the area where the animal is likely to rest. The effective distance for accurate readings should be validated during setup.

-

Interface the sensor with a microcontroller (e.g., Raspberry Pi or Arduino) to capture the thermal data via the I2C protocol.

-

Develop a script (e.g., in Python) to continuously read the 8x8 temperature array from the sensor at a specified frame rate (e.g., 1 Hz).

-

-

Data Acquisition:

-

For each animal, record baseline temperature data for a predetermined period (e.g., 24 hours) to establish a normal diurnal temperature rhythm.

-

Administer the therapeutic agent or placebo according to the study design.

-

Continue to record thermal data throughout the post-administration period.

-

-

Data Analysis:

-

Process the raw 64-pixel temperature data to identify the pixels corresponding to the animal's body. This can be achieved by setting a temperature threshold to distinguish the warmer animal from the cooler background.

-

Calculate the average temperature of the pixels identified as the animal's body for each time point.

-

Plot the average body surface temperature over time to observe any significant deviations from the baseline, which may indicate a physiological response to the drug.

-

Protocol 2: Thermal Monitoring of Chemical Reactions in Microplates

This protocol describes a method for observing exothermic or endothermic reactions in a 96-well plate, which could be useful for high-throughput screening assays.

Methodology:

-

System Setup:

-

Construct a fixture to hold the AMG8833 sensor at a fixed distance above a 96-well plate. The distance should be optimized to have a portion of the plate within the sensor's 60° field of view.

-

Connect the sensor to a data-logging system capable of recording the temperature data from all 64 pixels with timestamps.

-

-

Data Acquisition:

-

Place the microplate with the reactants in the fixture.

-

Initiate the chemical reaction simultaneously in the desired wells.

-

Begin recording thermal data from the AMG8833 at its maximum frame rate (10 Hz) to capture rapid temperature changes.

-

-

Data Analysis:

-

Map the 8x8 pixel array of the sensor to the corresponding wells of the microplate.

-

For each well of interest, analyze the temperature profile over time to determine the peak temperature and the rate of temperature change.

-

Compare the thermal profiles of different reactions to identify significant exothermic or endothermic events.

-

Visualizations

The following diagrams illustrate the working principle of the AMG8833 and a typical experimental workflow for data acquisition and analysis.

References

Unveiling the Invisible: A Technical Guide to Infrared Array Sensors in Biological Research

For Researchers, Scientists, and Drug Development Professionals

Infrared (IR) array sensors are emerging as powerful, non-invasive tools in biological research, offering a unique window into the dynamic processes of living systems. By detecting minute temperature variations and specific molecular vibrations, these sensors provide a wealth of information without the need for labels or dyes. This technical guide explores the core applications of infrared array sensors in high-throughput plant phenotyping, drug discovery and screening, and live-cell monitoring, providing detailed methodologies and quantitative data to empower researchers in their experimental designs.

High-Throughput Plant Phenotyping: A New Lens for Crop Improvement

Infrared thermography, a key application of IR array sensors, has revolutionized the field of plant phenotyping. It enables the rapid and non-destructive screening of large numbers of plants for desirable traits such as drought and heat tolerance. The principle lies in the direct relationship between leaf or canopy temperature and the rate of transpiration, which is regulated by stomatal conductance.[1][2] Stressed plants often close their stomata to conserve water, leading to an increase in leaf temperature that can be readily detected by an infrared camera.

Quantitative Data: Plant Stress Indicators

The following table summarizes typical temperature differentials observed in plants under various stress conditions, as measured by infrared thermography. These values can serve as a baseline for experimental design and data interpretation.

| Plant Species | Stress Type | Temperature Difference (Stressed vs. Control) | Reference |

| Wheat (Triticum aestivum) | Salinity (150 mM NaCl) | 2.5 - 4.0 °C higher | [3] |

| Tomato (Solanum lycopersicum) | Drought | 1.5 - 3.0 °C higher | [4] |

| Poplar (Populus nigra) | Drought | 2.0 - 5.0 °C higher | [5] |

| Grapevine (Vitis vinifera) | Water Stress | 2.0 - 6.0 °C higher |

Experimental Protocol: High-Throughput Screening for Salinity Tolerance in Wheat

This protocol provides a detailed methodology for screening wheat genotypes for salinity tolerance using infrared thermography.

1. Plant Material and Growth Conditions:

- Grow wheat seedlings (e.g., various genotypes) in a hydroponic system to ensure uniform and controlled application of salt stress.

- Maintain plants in a controlled environment chamber with stable temperature, humidity, and light conditions to minimize environmental variability.

2. Stress Application:

- Introduce a salt stress by adding a specific concentration of NaCl (e.g., 150 mM) to the hydroponic solution of the treatment group.

- Maintain a control group with a standard nutrient solution.

3. Infrared Image Acquisition:

- Use a calibrated thermal imaging camera to capture images of the plant canopies.

- Position the camera perpendicular to the canopy to minimize perspective distortion.

- Ensure consistent lighting conditions and avoid direct reflections on the leaves.

- Acquire images at regular intervals (e.g., daily) to monitor the progression of stress.

4. Image Processing and Data Analysis:

- Utilize image analysis software to segment the plant pixels from the background.

- Calculate the average canopy temperature for each plant or plot.

- Normalize the canopy temperature against the ambient air temperature to account for minor environmental fluctuations.

- Statistically compare the temperature differences between genotypes and between control and treatment groups to identify salt-tolerant individuals.

Experimental Workflow: High-Throughput Plant Phenotyping

Drug Discovery and Screening: Probing Molecular Interactions

Infrared array sensors offer a label-free and high-throughput approach to drug discovery by directly probing the interactions between drug candidates and their protein targets. Techniques like nanoplasmonic infrared microarray sensors and Fourier-transform infrared (FTIR) spectroscopy can detect subtle changes in protein secondary structure upon drug binding, providing valuable information on binding affinity and mechanism of action.

Quantitative Data: Drug-Protein Binding

The following table provides hypothetical, yet representative, data on the changes in protein secondary structure upon binding to different drug candidates, as could be measured by a nanoplasmonic infrared microarray sensor.

| Drug Candidate | Target Protein | Change in α-helix content (%) | Change in β-sheet content (%) | Binding Affinity (KD) |

| Compound A | Kinase 1 | -15% | +10% | 50 nM |

| Compound B | Kinase 1 | -5% | +2% | 500 nM |

| Compound C | Protease X | +8% | -12% | 100 nM |

| Compound D | Protease X | +2% | -3% | 1 µM |

Experimental Protocol: High-Throughput Drug Screening with Nanoplasmonic Infrared Microarray Sensors

This protocol outlines a method for screening small molecule inhibitors against a target protein using a nanoplasmonic infrared microarray sensor.

1. Sensor Preparation:

- Fabricate a microarray chip with nanoplasmonic sensing units.

- Functionalize the sensor surface to facilitate protein immobilization.

2. Protein Immobilization:

- Spot the target protein onto the individual sensing units of the microarray.

- Allow the protein to immobilize and wash away any unbound protein.

3. Drug Incubation:

- Introduce solutions of different drug candidates at various concentrations to the protein-spotted microarray.

- Incubate for a sufficient time to allow for binding to reach equilibrium.

4. Infrared Spectroscopy:

- Acquire infrared spectra from each sensing unit using an FTIR spectrometer coupled to the microarray reader.

- Focus on the Amide I band (1600-1700 cm-1), which is sensitive to changes in protein secondary structure.

5. Data Analysis:

- Process the spectra to remove background noise and water vapor contributions.

- Perform secondary structure analysis by deconvoluting the Amide I band to quantify the relative amounts of α-helices, β-sheets, and other structures.

- Correlate the changes in secondary structure with drug concentration to determine binding affinity.

Logical Relationship: Drug-Target Interaction Analysis

Live-Cell Monitoring: Visualizing Cellular Dynamics

Infrared array sensors are enabling researchers to monitor the intricate biochemical processes within living cells in real-time and without the need for perturbing labels. Techniques like Solvent Absorption Compensation (SAC) IR microscopy and FTIR microspectroscopy provide quantitative data on the total mass of key biomolecules and can track metabolic changes in response to various stimuli.

Quantitative Data: Biomolecule Mass in Live Cells

The following table presents representative data on the absolute mass of key biomolecules in a single fibroblast cell over time, as measured by SAC-IR microscopy.

| Time (hours) | Total Protein Mass (pg) | Total Lipid Mass (pg) | Total Nucleic Acid Mass (pg) |

| 0 | 152.3 | 35.1 | 10.2 |

| 2 | 165.8 | 38.4 | 11.5 |

| 4 | 180.1 | 41.9 | 13.0 |

| 6 | 195.6 | 45.3 | 14.8 |

| 8 | 210.2 | 48.9 | 16.7 |

| 10 | 225.9 | 52.5 | 18.9 |

| 12 | 240.5 | 55.9 | 21.3 |

Experimental Protocol: Quantifying Biomolecules in Live Cells with SAC-IR Microscopy

This protocol describes a method for the label-free quantification of major biomolecules in live cells over time.

1. Cell Culture:

- Culture cells (e.g., fibroblasts) on an infrared-transparent substrate (e.g., CaF2 windows).

- Maintain the cells in a suitable culture medium in a stage-top incubator that provides control over temperature, humidity, and CO2.

2. SAC-IR Microscopy Setup:

- Utilize a benchtop IR microscope equipped with a quantum cascade laser (QCL) and a solvent absorption compensation (SAC) module.

- The SAC module pre-compensates for the strong IR absorption of water, allowing for the detection of biomolecule signals.

3. Image Acquisition:

- Acquire time-lapse images of the live cells at specific infrared wavenumbers corresponding to the characteristic absorption bands of proteins (Amide I, ~1650 cm-1), lipids (ester C=O, ~1740 cm-1), and nucleic acids (phosphate stretching, ~1240 cm-1).

- Collect images at regular intervals (e.g., every 15-30 minutes) over the desired experimental duration.

4. Data Analysis:

- Process the acquired images to correct for background and scattering effects.

- Integrate the absorbance values over the area of each individual cell to obtain the total absorbance for each biomolecule at each time point.

- Convert the integrated absorbance to absolute mass using appropriate extinction coefficients.

- Plot the mass of each biomolecule over time to visualize cellular growth and metabolic changes.

Signaling Pathway: Infrared Spectroscopy of TGF-β Signaling

Infrared spectroscopy can be used to study changes in cellular biochemistry associated with signaling pathways. For example, the activation of the Transforming Growth Factor-β (TGF-β) pathway, which is crucial in processes like cell growth, differentiation, and cancer progression, induces changes in protein and lipid metabolism that can be detected by FTIR spectroscopy.

Conclusion

Infrared array sensors are a versatile and powerful technology with a growing number of applications in biological research. From accelerating crop improvement through high-throughput phenotyping to enabling label-free drug screening and providing unprecedented insights into the dynamics of living cells, these sensors are poised to become indispensable tools for researchers, scientists, and drug development professionals. The detailed protocols and quantitative data provided in this guide serve as a starting point for harnessing the full potential of this transformative technology. As the instrumentation and data analysis methods continue to evolve, the applications of infrared array sensors in biology are expected to expand even further, opening up new avenues of discovery.

References

- 1. Using Infrared Thermography for High-Throughput Plant Phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Using Infrared Thermography for High-Throughput Plant Phenotyping | Springer Nature Experiments [experiments.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. Detecting Plant Stress Using Thermal and Optical Imagery From an Unoccupied Aerial Vehicle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UAV-Based Thermal Imaging for High-Throughput Field Phenotyping of Black Poplar Response to Drought - PMC [pmc.ncbi.nlm.nih.gov]

Mastering Temperature: A Technical Guide to Thermal Imaging Resolution in Small-Scale Experiments

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of thermal imaging resolution, a critical parameter for obtaining accurate and reproducible data in small-scale biological experiments. Understanding the nuances of resolution is paramount when measuring thermal signatures from cell cultures, tissue samples, or small animal models, where subtle temperature changes can signify profound physiological events.

Core Concepts of Thermal Imaging Resolution

The term 'resolution' in thermography is multifaceted, encompassing thermal, spatial, and measurement resolution. A comprehensive understanding of each is essential for accurate experimental design and data interpretation.

Detector Resolution

At its most fundamental level, resolution is defined by the number of pixels on the thermal camera's sensor, known as the Focal Plane Array (FPA). Each pixel represents a single point of temperature measurement. Higher detector resolutions provide more detail and a greater likelihood of accurate measurements.[1] Common detector resolutions are categorized as low (≤ 160x120), medium (320x240), and high (≥ 640x480).[1]

Spatial Resolution

Spatial resolution determines the smallest detail that can be distinguished or measured by the camera system at a given distance.[2] It is not determined by detector pixels alone but is a function of the lens, the distance to the target, and the detector's characteristics. It is comprised of three key components: Field of View (FOV), Instantaneous Field of View (IFOV), and Measurement Field of View (MFOV).[1]

-

Field of View (FOV): The total area the camera can see at a specific distance, determined by the camera's lens.

-

Instantaneous Field of View (IFOV): The angular projection of a single detector pixel. It defines the smallest object the camera can detect or "see." IFOV is typically expressed in milliradians (mrad). A lower mrad value indicates better spatial resolution, allowing for the detection of smaller details from a greater distance.

-

Measurement Field of View (MFOV) or "Spot Size": The smallest area on a target for which an accurate temperature measurement can be made. Due to optical effects, a single pixel (IFOV) is insufficient for an accurate reading. To compensate for optical dispersion and ensure enough energy reaches the detector, a minimum number of pixels must be focused on the target. A widely accepted rule of thumb is that the MFOV should cover an area of at least 3x3 pixels on the detector to ensure measurement accuracy. For the highest precision, a 10x10 pixel grid is recommended.

Thermal Sensitivity (NETD)

Noise Equivalent Temperature Difference (NETD) is the measure of a thermal camera's ability to distinguish between very small differences in thermal radiation. It is typically expressed in milliKelvins (mK). A lower NETD value signifies a more sensitive detector, resulting in a less noisy, higher-contrast image where subtle temperature variations are more apparent. This is particularly critical in biological applications where the thermal signatures of interest may be extremely faint.

Quantitative Performance Metrics

The selection of a thermal imaging system for laboratory research hinges on a careful comparison of its quantitative performance specifications. For small-scale experiments, cooled detector systems often provide significant advantages over uncooled microbolometer-based systems, albeit at a higher cost. Cooled cameras utilize a cryocooler to lower the sensor's temperature, drastically reducing thermal noise and increasing sensitivity.

| Parameter | Uncooled Microbolometer Camera | Cooled Photon Detector Camera | Significance in Small-Scale Experiments |

| Detector Resolution | 160x120 to 1024x768 pixels | 320x256 to 1280x1024 pixels | Higher resolution allows for more pixels on a small target, improving measurement accuracy. |

| Pixel Pitch | ~12 µm to 25 µm | ~10 µm to 30 µm | Smaller pixel pitch can contribute to higher spatial resolution with appropriate optics. |

| Thermal Sensitivity (NETD) | Typically 30 mK to 80 mK | Typically <18 mK to <30 mK | Lower NETD is crucial for detecting subtle thermal changes in cellular metabolism or tissue inflammation. |

| Spectral Range | Long-Wave Infrared (LWIR): 7.5-14 µm | Mid-Wave Infrared (MWIR): 3-5 µm or LWIR | MWIR of cooled cameras allows for better magnification and the use of spectral filters to isolate specific phenomena. |

| Integration Time (Speed) | Slower (ms range) | Very Fast (µs range), up to >62,000 fps | Essential for capturing rapid thermal transients, such as in calcium signaling or fast enzymatic reactions. |

| Achievable Spot Size | Example: 25 µm with 1x close-up lens | Example: 3.5 µm with 4x close-up lens | Cooled systems achieve smaller spot sizes, enabling accurate temperature measurement of subcellular structures or individual cells. |

| Cost & Maintenance | Lower initial cost, minimal maintenance. | Higher initial cost, requires cryocooler service after 10,000-13,000 hours. | Budget and long-term operational costs are key considerations. |

Experimental Protocol: Verifying Practical Spatial Resolution for Microscopy

This protocol outlines a practical method for verifying the Measurement Field of View (MFOV) of a thermal imaging camera integrated with a microscope. This is crucial to ensure that a sufficient number of pixels are resolving the experimental target (e.g., a cell colony, tissue slice) for accurate temperature measurement.

Objective: To experimentally determine the minimum target size for which the thermal camera provides an accurate temperature reading, thereby validating the MFOV for a specific experimental setup.

Materials:

-

Thermal imaging camera and microscope assembly.

-

Micro-resolution test target with various sized patterns (e.g., bars or circles) of known emissivity. If a calibrated target is unavailable, a thin, opaque material with precision-machined micro-holes of varying diameters can be used, mounted over a stable, uniform micro-heater or a calibrated blackbody source.

-

Stable, uniform heat source with a calibrated temperature sensor.

-

Analysis software provided with the thermal camera.

Methodology:

-

System Setup and Stabilization:

-

Assemble the thermal camera with the microscope objective to be used in the experiment.

-

Power on the camera and heat source. Allow the system to reach thermal equilibrium for at least 30 minutes to minimize measurement drift.

-

-

Focusing:

-

Place the micro-resolution test target on the microscope stage.

-

Bring the target into sharp focus, ensuring the edges of the largest patterns are clearly defined in the thermal image.

-

-

Emissivity and Background Correction:

-

Set the camera's emissivity value to match that of the test target material.

-

Perform a non-uniformity correction (NUC) as per the manufacturer's instructions to ensure a uniform response across the detector.

-

-

Image Acquisition and Measurement:

-

Set the heat source to a stable temperature, approximately 5-10°C above ambient, and record this reference temperature.

-

Using the camera's software, select the largest pattern on the test target.

-

Define a Region of Interest (ROI) in the center of the pattern. Ensure the ROI is smaller than the pattern to avoid edge effects.

-

Record the average temperature within the ROI. This value should closely match the reference temperature.

-

Sequentially move to smaller and smaller patterns on the target. For each pattern, define a central ROI and record the average temperature.

-

-

Data Analysis and MFOV Determination:

-

Plot the measured temperature (Y-axis) against the target size or the number of pixels covering the target (X-axis).

-

Observe the point at which the measured temperature begins to drop significantly below the reference temperature. This "roll-off" indicates that the target is too small for the camera to resolve accurately.

-

The practical MFOV for your setup is the smallest target size that provides a stable and accurate temperature reading (typically within the camera's specified accuracy, e.g., ±2°C).

-

Confirm that for this target size, the ROI covers at least a 3x3 pixel area in the software. For high-accuracy requirements, a target size that covers a 10x10 pixel area is recommended.

-

Visualizing Experimental Workflows and Pathways

Diagrams are essential tools for representing complex biological pathways and experimental workflows. The following diagrams were generated using the Graphviz DOT language, adhering to the specified design constraints.

Drug-Induced Mitochondrial Thermogenesis Pathway

This diagram illustrates a common mechanism of drug-induced heat production. Certain pharmacological compounds can activate a signaling cascade that leads to mitochondrial uncoupling, where the energy from substrate oxidation is dissipated as heat rather than being used for ATP synthesis.

High-Throughput Cellular Thermal Shift Assay (HT-CETSA) Workflow

This diagram outlines the workflow for a High-Throughput Cellular Thermal Shift Assay (HT-CETSA), a powerful method in drug discovery to assess target engagement. The principle is that a compound binding to its target protein stabilizes it, increasing its melting temperature. This thermal stabilization can be detected on a large scale.

Conclusion

For researchers engaged in small-scale experiments, moving beyond a superficial understanding of "resolution" is non-negotiable. An incorrect assessment of a thermal imaging system's capabilities can lead to inaccurate temperature measurements, misinterpretation of results, and irreproducible findings. By carefully considering detector resolution, verifying the practical Measurement Field of View (MFOV) for the specific experimental setup, and selecting a camera with appropriate thermal sensitivity (NETD), scientists can ensure the integrity and accuracy of their thermal data. For demanding applications requiring the measurement of minute thermal signatures from microscopic targets, cooled detector cameras often represent the most robust and reliable solution.

References

Key features and limitations of the AMG8833 for scientific applications.

An In-depth Technical Guide to the AMG8833 Grid-EYE Sensor for Scientific Applications

For researchers, scientists, and professionals in drug development, the Panasonic AMG8833 Grid-EYE infrared (IR) array sensor presents a cost-effective and compact solution for non-contact temperature measurement. This guide delves into the core features and limitations of the AMG8833, providing a technical overview for its integration into scientific applications.

Core Features of the AMG8833

The AMG8833 is an 8x8 array of IR thermal sensors, providing a total of 64 individual temperature readings.[1][2][3] Its key features make it suitable for a variety of applications where spatial temperature distribution is of interest.

Quantitative Specifications

A summary of the AMG8833's key quantitative specifications is provided in the table below for easy reference and comparison.

| Feature | Specification | Notes |

| Resolution | 8x8 pixels (64 total) | Provides a low-resolution thermal image. |

| Temperature Range | 0°C to 80°C (32°F to 176°F) | Suitable for applications within this range, such as monitoring human body temperature or electronic components.[1][4] |

| Accuracy | ±2.5°C (±4.5°F) | This is the manufacturer's specified accuracy. For higher precision, calibration is often necessary. |

| Frame Rate | 10 Hz (maximum) | Allows for real-time monitoring of thermal changes. |

| Field of View (FoV) | 60° | Provides a relatively wide viewing angle. |

| Interface | I2C | Enables straightforward communication with a wide range of microcontrollers like Arduino and Raspberry Pi. |

| Power Supply | 3V to 5V DC | Low power consumption makes it suitable for portable and battery-powered devices. |

| Human Detection Distance | Up to 7 meters (approx. 23 feet) | Effective for presence detection, but not for accurate temperature measurement at this distance. |

Key Limitations for Scientific Applications

While the AMG8833 is a versatile sensor, its limitations must be carefully considered for scientific research where precision and accuracy are paramount.

-

Low Spatial Resolution: The 8x8 pixel array provides a very coarse thermal image. This can be a significant drawback for applications requiring detailed thermal mapping of small or complex objects. While interpolation techniques can be used to generate smoother images, they do not increase the fundamental resolution of the sensor.

-

Accuracy and Calibration: An accuracy of ±2.5°C may be insufficient for many scientific experiments. Research has shown that the sensor's error can be around 2°C when compared to a thermo gun. For applications requiring higher accuracy, such as fever screening or precise temperature monitoring, a calibration procedure is essential. One study noted that with regression methods, the accuracy could be improved.

-

Effective Measurement Distance: While the sensor can detect a human presence from up to 7 meters, the effective distance for accurate temperature measurement is significantly shorter. Studies have reported an optimal measurement distance of approximately 30 cm to 50 cm for applications like body temperature reading. Beyond this range, the accuracy of the temperature readings decreases.

-

Influence of Emissivity: The AMG8833 measures infrared radiation to determine temperature. The emissivity of the target object's surface, which is its effectiveness in emitting thermal radiation, can significantly impact the accuracy of the temperature readings. The sensor does not have a built-in mechanism to adjust for the emissivity of different materials, which can be a source of error in scientific measurements.

Experimental Protocols for Key Applications

While specific experimental protocols will vary depending on the research question, a general workflow for utilizing the AMG8833 in a scientific context can be established. The following sections outline methodologies for common applications cited in the literature.

Fever Screening and Body Temperature Monitoring

This application aims to utilize the AMG8833 for non-contact estimation of human body temperature.

Methodology:

-

Hardware Setup:

-

Interface the AMG8833 sensor with a microcontroller (e.g., Raspberry Pi or Arduino).

-

For visual feedback, a display (e.g., TFT LCD) can be connected to the microcontroller.

-

Position the sensor at an optimal distance from the subject, typically between 30 cm and 50 cm.

-

-

Data Acquisition and Processing:

-

Acquire the 64-pixel temperature data from the sensor via the I2C interface.

-

To improve accuracy, a calibration against a reference thermometer (e.g., a medical-grade infrared thermometer) is recommended. This can involve developing a regression model to correct the sensor's readings.

-

For identifying the region of interest (e.g., the forehead), face detection algorithms using a standard webcam can be integrated. The Haar Cascade method has been used for this purpose.

-

-

Data Analysis and Visualization:

-

The thermal data can be visualized as a heatmap. Libraries such as SciPy and Matplotlib in Python can be used for image interpolation and display.

-

Machine learning models, such as Random Forest, have been employed to classify fever status based on the processed thermal data, which can improve detection performance.

-

General Experimental Workflow

The following diagram illustrates a generalized workflow for acquiring and processing data from the AMG8833 for scientific analysis.

Logical Relationship for Data Processing and Analysis

The diagram below outlines the logical steps involved in processing the raw sensor data to a final analytical output.

References

A Technical Guide to the AMG8833 Sensor for Dynamic Temperature Monitoring in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the capabilities of the Panasonic AMG8833 Grid-EYE infrared array sensor for dynamic, non-contact temperature monitoring in research and pharmaceutical development. We provide a comprehensive overview of the sensor's core functionalities, detailed experimental protocols for its application in sensitive biological environments, and a quantitative analysis of its performance characteristics.

Introduction to the AMG8833 Sensor

The AMG8833 is an 8x8 array of infrared thermopile sensors, capable of capturing a 64-pixel thermal image.[1] This MEMS-based sensor measures the infrared radiation emitted by objects within its field of view, providing a non-contact method for temperature assessment.[2] Its compact size, low power consumption, and digital I2C interface make it a versatile tool for integration into various laboratory instruments and monitoring systems.[2][3]

The sensor is particularly well-suited for applications requiring the observation of thermal gradients and dynamic temperature changes over a defined area. In the context of drug development and life science research, this opens up possibilities for monitoring cell cultures, ensuring temperature uniformity in incubators, and analyzing thermal profiles in microfluidic devices.

Core Capabilities and Technical Specifications

A clear understanding of the AMG8833's technical specifications is crucial for its effective implementation in a research setting. The following tables summarize the key quantitative data for the sensor.

| Parameter | Value | Reference |

| Pixel Resolution | 8x8 (64 pixels) | |

| Temperature Range | 0°C to 80°C | |

| Accuracy | ±2.5°C | |

| Temperature Resolution (NETD) | 0.25°C | |

| Frame Rate | 1 Hz to 10 Hz | |

| Field of View (FoV) | 60° | |

| Interface | I2C | |

| Operating Voltage | 3.3V / 5V |

| Optical Characteristics | Value | Reference |

| Individual Pixel Field of View | 7.5° x 7.5° | |

| Lens | Integrated silicon lens |

Experimental Protocols for Dynamic Temperature Monitoring

While the AMG8833 is not traditionally marketed for high-precision scientific applications, its capabilities can be leveraged for valuable insights in various research contexts with proper experimental design and calibration. Below are detailed methodologies for key potential applications.

Non-Contact Temperature Monitoring of Cell Cultures

Objective: To monitor the surface temperature of cell culture media in real-time to detect metabolic activity changes or ensure thermal stability.

Methodology:

-

Sensor Housing and Mounting:

-

Fabricate a sterile, biocompatible housing for the AMG8833 sensor. Polytetrafluoroethylene (PTFE) or medical-grade polycarbonate are suitable materials.

-

Mount the housed sensor on a stable fixture above the cell culture vessel (e.g., petri dish, multi-well plate) at a fixed distance. The optimal distance for detailed measurements is typically close to the target, around 3 cm.

-

-

Calibration:

-

Perform a two-point calibration using two blackbody reference sources at known temperatures that bracket the expected temperature range of the cell culture (e.g., 35°C and 40°C).

-

Develop a correction algorithm based on the calibration data to improve the absolute temperature accuracy.

-

-

Data Acquisition:

-

Interface the AMG8833 with a microcontroller (e.g., Arduino, Raspberry Pi) to continuously acquire thermal data at a desired frame rate (e.g., 1 Hz).

-

Log the 64-pixel temperature data along with timestamps for temporal analysis.

-

-

Data Analysis:

-

Apply the calibration correction to the raw temperature data.

-

Generate thermal maps to visualize temperature distribution across the culture surface.

-

Calculate average and standard deviation of temperature over time to assess stability.

-

Identify regions of interest (ROIs) to monitor specific areas of the culture.

-

Thermal Mapping of Laboratory Incubators

Objective: To map the spatial temperature distribution within a laboratory incubator to ensure uniformity, which is critical for consistent cell growth and experimental reproducibility.

Methodology:

-

Sensor Array:

-

For larger incubators, create an array of multiple AMG8833 sensors to cover a wider area.

-

Mount the sensors on a non-conductive rack that can be placed at different heights within the incubator.

-

-

Data Logging:

-

Connect the sensor array to a central data logger capable of handling multiple I2C devices.

-

Program the logger to record temperature data from all sensors simultaneously over an extended period (e.g., 24-48 hours) to capture thermal cycling.

-

-

Spatial and Temporal Analysis:

-

Generate a 3D thermal map of the incubator interior by combining data from all sensors at different rack positions.

-

Analyze the data to identify hot and cold spots.

-

Plot temperature fluctuations over time for each sensor location to assess stability.

-

References

Initial Assessment of the AMG8833 Thermal Sensor for Novel Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Panasonic AMG8833 Grid-EYE infrared array sensor presents a compelling opportunity for innovation in research and drug development. Traditionally, thermal imaging in these fields has been the domain of high-resolution, expensive camera systems. However, the low cost, compact size, and ease of integration of the AMG8833 open the door to novel applications, particularly in distributed, high-throughput, and continuous monitoring scenarios. This technical guide provides an initial assessment of the AMG8833's core capabilities and explores its potential in preclinical and laboratory research. We present detailed, hypothetical experimental protocols for cell culture monitoring and small animal model analysis, demonstrating how this sensor can be leveraged for non-invasive, real-time thermal data acquisition. While not a replacement for high-resolution thermal imaging, the AMG8833 offers a unique value proposition for specific research applications where cost-effectiveness and scalability are paramount.

Core Specifications and Comparative Analysis

The AMG8833 is a thermopile-based infrared array sensor that provides an 8x8 grid of temperature measurements.[1][2][3][4][5] Its key performance characteristics are summarized below and compared with representative high-resolution thermal cameras commonly used in research settings.

| Feature | Panasonic AMG8833 | FLIR A655sc | Xenics Gobi-640 |

| Resolution | 8 x 8 pixels (64 total) | 640 x 480 pixels | 640 x 480 pixels |

| Temperature Range | 0°C to 80°C | -40°C to 650°C (up to 2000°C optional) | -40°C to 60°C (customizable) |

| Accuracy | ±2.5°C | ±2°C or ±2% of reading | N/A |

| Thermal Sensitivity (NETD) | Not specified | < 30 mK | < 50 mK |

| Frame Rate | 10 Hz | 50 Hz (up to 200 Hz with windowing) | Up to 60 Hz |

| Interface | I2C | Gigabit Ethernet, USB | CameraLink, GigE Vision |

| Power Supply | 3.3V or 5V | 12/24 VDC | 12 VDC or PoE |

| Approximate Cost | ~$50 | >$10,000 | >$10,000 |

Novel Research Applications and Experimental Protocols

The AMG8833's affordability and small footprint make it an ideal candidate for novel research applications where distributed or continuous monitoring is beneficial. Below, we propose two detailed experimental protocols for its use in a laboratory setting.

High-Throughput Thermal Monitoring of Cell Cultures

Objective: To develop a scalable, non-invasive method for monitoring the metabolic activity of cell cultures in a 96-well plate format by detecting subtle temperature changes.

Rationale: Cellular metabolic processes, such as proliferation and response to stimuli (e.g., drug compounds), can generate small but measurable amounts of heat. High-throughput screening of these thermal signatures could provide a label-free method for assessing cell viability and drug efficacy. Standard laboratory incubators maintain a stable ambient temperature, typically around 37°C, with a stability of approximately ±0.13°C to ±0.15°C. The AMG8833, while having a lower accuracy, can be calibrated to detect relative temperature changes between wells.

Materials:

-

AMG8833 sensor breakout board

-

Microcontroller (e.g., Arduino, Raspberry Pi)

-

Custom-designed 3D printed holder to position the AMG8833 over a 96-well plate

-

96-well cell culture plate (standard dimensions: ~127.7mm x 85.4mm)

-

Thermoelectric incubator with stable temperature control

-

Data logging and analysis software (e.g., Python with pandas and matplotlib)

Experimental Protocol:

-

System Assembly and Calibration:

-

Mount the AMG8833 sensor in the 3D printed holder, ensuring a consistent distance and alignment with the wells of the 96-well plate.

-

Connect the AMG8833 to the microcontroller via the I2C interface.

-

Develop a data acquisition script to read the 64-pixel temperature array from the sensor at a regular interval (e.g., every 5 minutes).

-

Calibrate the sensor by placing the assembly over an empty 96-well plate within the incubator set to 37°C. Record baseline temperature readings for each pixel over several hours to establish a stable thermal profile of the plate and incubator environment.

-

-

Cell Culture Preparation:

-

Seed cells in a 96-well plate according to standard protocols. Include control wells (e.g., media only, vehicle control) and experimental wells with varying concentrations of a test compound.

-

-

Data Acquisition:

-

Place the 96-well plate in the incubator and position the AMG8833 sensor assembly over the plate.

-

Initiate the data logging script to continuously record the thermal data from each well over the desired experimental duration (e.g., 24, 48, or 72 hours).

-

-

Data Analysis:

-

For each time point, subtract the baseline thermal profile from the experimental data to isolate temperature changes due to cellular activity.

-

Average the pixel values corresponding to each well to obtain a single temperature reading per well.

-

Plot the temperature change over time for each well and compare the thermal profiles of control and experimental wells.

-

Correlate significant temperature deviations with expected biological effects of the test compound.

-

Non-Invasive Thermal Monitoring of Subcutaneous Tumors in Small Animal Models

Objective: To continuously monitor the surface temperature of subcutaneous tumors in mice as a potential indicator of treatment response.

Rationale: Changes in tumor metabolism and blood flow, which can be affected by therapeutic interventions, may lead to variations in the tumor's surface temperature. Non-invasive, continuous monitoring of these thermal changes could provide valuable real-time data on treatment efficacy. While the core body temperature of mice is maintained around 37°C, the temperature of subcutaneous tumors can vary. The small size and low power consumption of the AMG8833 allow for the design of a lightweight, wearable monitoring system for conscious and freely moving animals.

Materials:

-

AMG8833 sensor breakout board

-

Miniature microcontroller with wireless communication capabilities (e.g., ESP32)

-

Small lithium-polymer battery

-

Biocompatible, lightweight 3D printed housing for the sensor and electronics

-

Surgical adhesive or a custom-fitted "jacket" for mounting the device on the mouse

-

Wireless data receiver connected to a computer for data logging

-

Animal housing with a wireless-transparent cage

Experimental Protocol:

-

Device Assembly and Preparation:

-

Assemble the AMG8833, microcontroller, and battery into the 3D printed housing.

-

Develop firmware for the microcontroller to read temperature data from the AMG8833 and transmit it wirelessly.

-

Establish a wireless data logging system on a host computer.

-

-

Animal Model and Device Implantation:

-

Establish subcutaneous tumors in mice according to approved animal care and use protocols.

-

Once tumors reach a specified size, acclimate the mice to wearing a dummy device to reduce stress.

-

Secure the functional thermal monitoring device over the tumor using surgical adhesive or a custom jacket, ensuring it does not impede the animal's movement or cause discomfort.

-

-

Data Acquisition:

-

House the mice in their home cages within the wireless reception range.

-

Initiate data logging to continuously record the tumor surface temperature. It is also recommended to monitor the core body temperature of the animal for reference.

-

Administer the therapeutic agent (e.g., chemotherapy, immunotherapy) at the designated time point.

-

Continue thermal monitoring for the duration of the study.

-

-

Data Analysis:

-

Plot the tumor surface temperature over time for each animal.

-

Analyze the thermal data for significant changes following treatment administration.

-

Correlate thermal trends with tumor volume measurements obtained through traditional methods (e.g., calipers).

-

Compare the thermal profiles of treated and control groups to assess treatment efficacy.

-

Data Interpretation and Considerations

When interpreting data from the AMG8833 in a research context, it is crucial to acknowledge its limitations. The low spatial resolution means that each pixel represents an average temperature over a relatively large area. Therefore, precise localization of thermal events is not possible. However, by focusing on relative temperature changes over time and between experimental and control groups, meaningful biological insights can be derived.

Key Considerations:

-

Emissivity: The emissivity of the target surface (e.g., cell culture media, animal skin/fur) will affect the accuracy of the temperature readings. While the AMG8833 does not have an adjustable emissivity setting, maintaining a consistent experimental setup will ensure that relative temperature changes are comparable.

-

Ambient Temperature Stability: The accuracy of the AMG8833 is susceptible to fluctuations in ambient temperature. Therefore, conducting experiments in a thermally stable environment, such as an incubator, is critical.

-

Data Interpolation: For visualization purposes, the 8x8 thermal data can be interpolated to create a smoother thermal image. Libraries such as SciPy in Python can be used for this purpose. However, it is important to remember that interpolation does not increase the fundamental resolution of the sensor.

Conclusion

The Panasonic AMG8833 infrared array sensor, while not a direct replacement for high-resolution thermal cameras, offers a unique and valuable tool for researchers, scientists, and drug development professionals. Its low cost and small size enable novel experimental designs that were previously impractical, such as high-throughput thermal screening of cell cultures and continuous, non-invasive monitoring of small animal models. By carefully designing experimental protocols and being mindful of the sensor's limitations, the AMG8833 can provide valuable insights into the thermal dynamics of biological systems, potentially accelerating discovery and development in the life sciences.

References

Methodological & Application

Application Notes and Protocols for Connecting the AMG8833 Thermal Sensor to a Data Acquisition System

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Panasonic Grid-EYE AMG8833 is an 8x8 pixel infrared array sensor capable of non-contact temperature measurement. Its ability to capture a thermal map of a 64-pixel area makes it a valuable tool for various research applications, including monitoring cellular metabolism, assessing inflammatory responses in preclinical models, and high-throughput screening of drug candidates. This document provides a detailed, step-by-step guide for interfacing the AMG8833 with a professional data acquisition (DAQ) system, ensuring accurate and repeatable thermal data collection for scientific applications.

AMG8833 Sensor Specifications

A clear understanding of the AMG8833's capabilities is crucial for proper experimental design and data interpretation. Key specifications are summarized in the table below.

| Parameter | Specification | Notes |

| Pixel Resolution | 8x8 (64 pixels) | Provides a thermal image of the detection area. |

| Temperature Range | 0°C to 80°C (32°F to 176°F)[1] | Defines the operational limits for accurate measurement. |

| Accuracy | ±2.5°C (±4.5°F)[1] | This can be improved with a user-defined calibration. |

| Frame Rate | 1 Hz or 10 Hz[2] | User-configurable, impacting temporal resolution. |

| Communication Protocol | I2C[3][4] | A two-wire digital interface for data transmission. |

| I2C Address | 0x69 (default) or 0x68 | The address can be changed by manipulating the AD0 pin. |

| Operating Voltage | 3.3V / 5V | Breakout boards typically include voltage regulators. |

| Field of View (FOV) | 60° | The viewing angle of the sensor's lens. |

Experimental Setup and Hardware

For robust and reliable data acquisition in a research environment, it is recommended to use a professional DAQ system that can interface with I2C sensors. While microcontroller platforms like Arduino and Raspberry Pi are excellent for prototyping, dedicated DAQ hardware offers superior signal integrity and software integration for laboratory settings.

Recommended Hardware

-

AMG8833 Breakout Board: A commercially available breakout board that includes the AMG8833 sensor, a 3.3V regulator, and level shifting circuitry.

-

Data Acquisition (DAQ) System with I2C Interface:

-

National Instruments USB-8451 or USB-8452: These devices are specifically designed as I2C/SPI master interfaces for USB connection to a host computer. They are well-suited for laboratory use with LabVIEW software.

-

Keysight Data Acquisition Systems (e.g., DAQ970A/DAQ973A): While these systems are more versatile, they may require specific modules or configurations to support I2C communication.

-

-

Blackbody Calibration Source: A device with a high, known emissivity used for accurate temperature calibration of the thermal sensor.

-

Connecting Wires and Breadboard: For creating the physical connections between the sensor and the DAQ.

Hardware Connection Workflow

The following diagram illustrates the workflow for connecting the AMG8833 to a professional DAQ system.

Caption: Hardware connection workflow for the AMG8833.

Experimental Protocols

Protocol 1: Sensor Calibration

For research applications requiring high accuracy, calibrating the AMG8833 against a known temperature source is essential.

Objective: To create a calibration curve to correct the sensor's temperature readings.

Materials:

-

Assembled AMG8833 and DAQ system.

-

Blackbody calibration source.

-

Thermocouple or other calibrated temperature probe for reference.

Procedure:

-

Setup: Position the AMG8833 sensor at a fixed distance from the blackbody source, ensuring the source fills the sensor's field of view.

-

Stabilization: Allow the blackbody source to stabilize at a set temperature (e.g., 30°C).

-

Data Acquisition: Using your DAQ software (e.g., LabVIEW), acquire a statistically significant number of readings from all 64 pixels of the AMG8833 over a period of time (e.g., 1 minute).

-

Averaging: Calculate the average temperature reading for each pixel.

-

Temperature Steps: Repeat steps 2-4 for a range of temperatures that covers your expected experimental conditions (e.g., in 5°C increments from 30°C to 50°C).

-

Calibration Curve: For each pixel, plot the average measured temperature from the AMG8833 against the reference temperature from the blackbody source. Fit a linear regression to this data to obtain a calibration equation (y = mx + c) for each pixel.

-

Correction Application: In your data analysis workflow, apply the correction equation to the raw data from each corresponding pixel to obtain the calibrated temperature.

Protocol 2: Data Acquisition with LabVIEW

Objective: To acquire and store thermal data from the AMG8833 using a National Instruments DAQ and LabVIEW.

Prerequisites:

-

NI-VISA and the appropriate drivers for your NI USB-845x device are installed.

-

The AMG8833 is connected to the NI USB-845x device.

Procedure:

-

Launch LabVIEW: Create a new VI.

-

Open I2C Communication:

-

Use the "I2C Open" VI.

-

Specify the VISA resource name for your USB-845x device.

-

-

Configure Sensor (Optional):

-

The AMG8833 can be configured for different frame rates (1Hz or 10Hz). This is done by writing to the Frame Rate Register (address 0x02). A value of 0x00 sets it to 10Hz, and 0x01 sets it to 1Hz.

-

Use the "I2C Write" VI to send the configuration byte to the sensor's I2C address (0x69).

-

-

Read Temperature Data:

-

The temperature data for all 64 pixels is stored in registers 0x80 through 0xFF. Each pixel's temperature is a 12-bit value stored across two bytes (low and high).

-

Use the "I2C Read" VI to read 128 bytes starting from register 0x80.

-

-

Data Conversion:

-

Combine the low and high bytes for each pixel to form a 12-bit signed integer.

-

The temperature is represented in 0.25°C increments. Multiply the integer value by 0.25 to get the temperature in degrees Celsius.

-

-

Data Logging:

-

Structure the 64 temperature values into an 8x8 array.

-

In a loop, continuously acquire data and write it to a file (e.g., CSV or TDMS) with a timestamp for each frame.

-

-

Close I2C Communication: Use the "I2C Close" VI to terminate the connection.

The following diagram illustrates the logical flow within the LabVIEW VI.

References

Application Note: Non-Invasive Thermal Monitoring of Cell Cultures Using the AMG8833 Grid-EYE Sensor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maintaining a stable and uniform thermal environment is critical for the success of cell culture experiments. Temperature fluctuations can significantly impact cell viability, proliferation, and differentiation, as well as the outcomes of drug screening and other cellular assays. While high-precision temperature monitoring systems exist, they are often expensive and invasive. This application note describes a cost-effective, non-invasive method for monitoring the thermal environment of cell cultures using the Panasonic AMG8833 Grid-EYE, an 8x8 pixel infrared (IR) thermal sensor.

Due to the sensor's accuracy of ±2.5°C, this protocol focuses on detecting significant temperature deviations and spatial non-uniformities within a cell culture incubator or across multi-well plates, rather than measuring the subtle metabolic heat generated by the cells themselves. This approach can be valuable for quality control, ensuring incubator performance, and identifying potential thermal artifacts in high-throughput screening.

Principle of Operation

The AMG8833 is a thermopile array that detects infrared radiation emitted by objects in its field of view. It measures the temperature of a two-dimensional area and outputs a grid of 64 individual temperature readings. By positioning the sensor above the cell culture vessels, it is possible to obtain a thermal map of the culture environment without any physical contact, thus eliminating the risk of contamination.

Quantitative Data Summary

The following tables summarize the key specifications of the AMG8833 sensor and the typical temperature requirements for mammalian cell culture.

| AMG8833 Sensor Specifications | |

| Parameter | Value |

| Resolution | 8x8 (64 pixels) |

| Temperature Range | 0°C to 80°C[1][2] |

| Accuracy | ±2.5°C[1][2] |

| Field of View (FOV) | 60°[3] |

| Frame Rate | 1 to 10 Hz |

| Interface | I2C |

| Operating Voltage | 3.3V or 5V |

| Typical Mammalian Cell Culture Thermal Requirements | |

| Parameter | Value |

| Optimal Growth Temperature | 37°C |

| Tolerable Fluctuation | ±0.5°C |

| Temperature Affecting Cell Viability | >38°C or <36°C |

| Heat Shock Response Induction | >40°C |

Experimental Protocols

This section details the methodology for setting up the AMG8833 sensor and conducting thermal monitoring of cell cultures.

Materials

-

AMG8833 Grid-EYE sensor breakout board

-

Microcontroller (e.g., Arduino Uno, Raspberry Pi)

-

Connecting wires

-

Mounting hardware (e.g., custom 3D printed holder, lab stand with clamps)

-

Cell culture incubator

-

Standard cell culture vessels (e.g., multi-well plates, petri dishes, T-flasks)

-

Computer with appropriate software (Arduino IDE, Python environment)

Experimental Setup

-

Sensor Assembly and Interfacing:

-

Connect the AMG8833 sensor to the microcontroller via the I2C interface.

-

Connect VIN to the 3.3V or 5V output of the microcontroller.

-

Connect GND to the ground pin.

-

Connect SCL to the SCL pin.

-

Connect SDA to the SDA pin.

-

-

Install the necessary libraries for the AMG8833 on your microcontroller's development environment (e.g., Adafruit AMG88xx library for Arduino).

-

-

Mounting the Sensor:

-

Design and fabricate a mount for the sensor that allows it to be positioned at a fixed distance and angle above the cell culture vessel. The mount should be stable and not interfere with the incubator environment.

-

For incubator monitoring, the sensor can be mounted on a shelf, pointing downwards.

-

For monitoring individual vessels, the sensor should be positioned directly above the vessel of interest. The distance will determine the area covered by the 8x8 pixel grid.

-

-

Calibration and Emissivity Correction:

-

While the AMG8833 has a broad accuracy, a relative calibration can improve the data's utility.

-

Place a known temperature source (e.g., a small, temperature-controlled plate) with a known emissivity in the field of view of the sensor.

-

Record the sensor's readings and compare them to the actual temperature to determine any offset.

-

The emissivity of the cell culture vessel (typically polystyrene) and the culture medium (mostly water) is approximately 0.95-0.98. This value should be used in any calculations that require emissivity correction, though for relative temperature monitoring, this is less critical.

-

Data Acquisition Protocol

-

Baseline Measurement:

-

Place the sensor in the desired position within the incubator without any cell cultures present.

-

Record the temperature readings for a period of at least one hour to establish a baseline thermal map of the incubator or the empty culture vessel. This will help to identify any inherent temperature gradients in the system.

-

-

Cell Culture Monitoring:

-

Place the cell culture vessels in the incubator under the sensor.

-

Begin data logging. The frequency of data acquisition can be set between 1 and 10 Hz. For long-term monitoring, a lower frequency (e.g., 1 reading per minute) may be sufficient.

-

Log the 64-pixel temperature data along with a timestamp to a file for later analysis.

-

-

Data Analysis:

-

Calculate the average and standard deviation of the temperature across the 64 pixels for each time point.

-

Generate a thermal map (heatmap) of the 8x8 grid to visualize the spatial temperature distribution.

-

Plot the average temperature over time to observe temporal fluctuations.

-

Compare the thermal profiles of different culture conditions (e.g., different cell densities, drug treatments) to identify any significant thermal changes.

-

Visualizations

Signaling Pathway (Logical Flow of Information)

Caption: Logical flow of information from the cell culture to data interpretation.

Experimental Workflow

Caption: High-level experimental workflow for thermal monitoring.

Limitations and Considerations

-

Accuracy: The ±2.5°C accuracy of the AMG8833 is a significant limitation for detecting subtle metabolic heat changes from cell cultures. The focus of this application should be on identifying larger temperature shifts and gradients.

-

Resolution: The 8x8 pixel resolution provides a low-resolution thermal image. For monitoring individual wells in a multi-well plate, the sensor needs to be positioned close to the plate, and interpolation techniques may be necessary to improve visualization.

-

Environmental Factors: The sensor is sensitive to ambient temperature changes. It is crucial to ensure a stable incubator environment and to account for any thermal interference from other equipment.

-

Emissivity: While the emissivity of the cultureware and media is relatively high, variations can affect the accuracy of absolute temperature readings. For relative measurements, this is less of a concern.

Conclusion

The AMG8833 Grid-EYE sensor offers a low-cost, non-invasive method for monitoring the thermal environment of cell cultures. While its accuracy is not sufficient for detecting subtle metabolic heat, it is a valuable tool for quality control, ensuring the thermal stability and uniformity of the culture environment. By following the protocols outlined in this application note, researchers can gain valuable insights into the thermal dynamics of their cell culture systems, leading to more reproducible and reliable experimental outcomes.

References

Application Notes and Protocols for AMG8833 Thermal Data Acquisition and Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the AMG8833 thermal sensor for non-contact temperature monitoring in a laboratory setting. The AMG8833 is an 8x8 array of IR thermal sensors, offering a low-cost and effective solution for real-time thermal data acquisition. When connected to a microcontroller or single-board computer, it can provide an array of 64 individual infrared temperature readings.[1][2][3] This capability makes it a versatile tool for various research applications where temperature is a critical parameter.

Sensor Specifications and Recommended Software

A clear understanding of the AMG8833's capabilities is crucial for designing and interpreting experiments. The sensor communicates via I2C, making it compatible with a wide range of development boards.[4]

Key Performance Characteristics

| Parameter | Value |

| Temperature Range | 0°C to 80°C (32°F to 176°F)[4] |

| Accuracy | ±2.5°C (±4.5°F) |

| Resolution | 0.25°C |

| Frame Rate | 1 Hz to 10 Hz |

| Field of View | 60° |

| I2C Address | 0x69 (default) or 0x68 |

| Operating Voltage | 3.3V or 5V |

Software and Libraries

For data acquisition and analysis, a combination of a single-board computer (e.g., Raspberry Pi) and Python is highly recommended due to the extensive availability of libraries for data manipulation and visualization.

| Platform | Recommended Libraries | Key Features |

| Raspberry Pi | Adafruit_CircuitPython_AMG88xx: For interfacing with the sensor. SciPy & NumPy: For numerical operations and data interpolation. Matplotlib & Seaborn: For generating heatmaps and other visualizations. Pandas: For data structuring and time-series analysis. | High-level programming, extensive scientific computing ecosystem, and robust community support. |

| Arduino | Adafruit_AMG88xx_Library: For sensor communication. | Lower-level control, suitable for integration into custom laboratory hardware. |

Experimental Protocols

The following protocols are designed to serve as a starting point for researchers. They can be adapted based on specific experimental needs.

Protocol 1: Monitoring Thermal Profiles of Cell Cultures

Objective: To non-invasively monitor the temperature distribution across a multi-well plate of cell cultures to detect metabolic changes or cellular stress responses.

Materials:

-

AMG8833 Thermal Sensor Breakout Board

-

Raspberry Pi 4 (or newer)

-

Jumper Wires

-

Multi-well cell culture plate (e.g., 6-well or 12-well)

-

Incubator (optional, for controlled environmental conditions)

-

Python environment with necessary libraries installed (see section 1.2)

Methodology:

-

Hardware Setup:

-

Connect the AMG8833 sensor to the Raspberry Pi's I2C pins (SDA, SCL, VCC, and GND).

-

Position the sensor at a fixed distance (e.g., 10-15 cm) above the cell culture plate, ensuring the entire plate is within the sensor's field of view. A custom mount may be necessary to ensure stability.

-

-

Data Acquisition Script:

-

Write a Python script to initialize the AMG8833 sensor.

-

Implement a loop to read the 8x8 thermal data array at a specified frequency (e.g., 1 Hz).

-

For each reading, timestamp the data and save it to a CSV file. Each row should contain the timestamp and the 64 temperature values.

-

-

Experimental Procedure:

-

Place the cell culture plate under the sensor.

-

Start the data acquisition script.

-

Introduce the experimental variable (e.g., addition of a drug, change in media) to the designated wells.

-